molecular formula C8H9ClN2O2 B3342333 4-chloro-N,N-dimethyl-2-nitroaniline CAS No. 17815-99-5

4-chloro-N,N-dimethyl-2-nitroaniline

Cat. No.: B3342333
CAS No.: 17815-99-5
M. Wt: 200.62 g/mol
InChI Key: QOMAYFFYZHAPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Significance of Nitroaromatic Compounds in Organic Chemistry

Nitroaromatic compounds, characterized by the presence of at least one nitro group (–NO2) attached to an aromatic ring, represent a significant class of chemicals that have profoundly influenced the trajectory of organic chemistry. taylorandfrancis.com Their history is intertwined with the development of synthetic chemistry, beginning with the discovery of nitration reactions, which allow for the introduction of the nitro group onto an aromatic nucleus. nih.gov This breakthrough paved the way for the large-scale production of compounds like nitrobenzene. wikipedia.org

The unique chemical properties conferred by the nitro group—a strong electron-withdrawing functionality—led to the widespread use of nitroaromatics as key intermediates and products. taylorandfrancis.comnih.gov Historically, they became foundational materials for the burgeoning synthetic dye industry. Their most prominent and explosive application, however, was in the development of high-energy materials, with trinitrotoluene (TNT) being a prime example. nih.govwikipedia.org Beyond explosives, nitroaromatics are crucial starting materials for a vast array of industrial and consumer products, including polymers, pesticides, and pharmaceuticals. nih.govnih.gov The reduction of the nitro group to an amino group is a particularly vital transformation, serving as the primary route to produce most aromatic amines, which are themselves valuable synthetic precursors. wikipedia.org While many nitroaromatics are synthetic, a few rare examples, such as chloramphenicol (B1208) and 2-nitrophenol, are found in nature. wikipedia.org The extensive use and environmental persistence of synthetic nitroaromatics have also made them a focus of environmental science and bioremediation research. nih.gov

Importance of Aniline (B41778) Derivatives in Contemporary Chemical Synthesis and Functional Materials Research

Aniline and its derivatives are cornerstone compounds in modern organic chemistry, serving as versatile and indispensable building blocks. nbinno.comcolab.ws Aniline, the simplest aromatic amine, consists of a phenyl group attached to an amino group (–NH2). wikipedia.org This structure is a key motif in countless natural products, pharmaceuticals, and dyes. nih.gov The reactivity of the amino group and the aromatic ring allows for a multitude of chemical transformations, making aniline derivatives highly valuable intermediates. nbinno.comsci-hub.se

In contemporary chemical synthesis, these compounds are fundamental to the production of pharmaceuticals, agrochemicals, pigments, and polymers. sci-hub.seresearchgate.net For example, they are precursors for manufacturing polyurethanes and are used as additives in the rubber industry. wikipedia.orgsci-hub.se The ability to easily convert nitroaromatics to anilines via hydrogenation makes them readily accessible. researchgate.net

Recent research has expanded the application of aniline derivatives into the realm of functional materials. They are being incorporated into advanced polymers to create materials with specific electronic or optical properties. rsc.org For instance, diketopyrrolopyrrole (DPP)-based polymers functionalized with aniline derivatives are being explored as the active layers in organic field-effect transistor (OFET)-based sensors for detecting volatile organic compounds (VOCs). rsc.org The chemical tunability of the aniline structure allows for the systematic modification of sensor performance, highlighting their growing importance in materials science and electronics. rsc.org

Structural and Electronic Features of 4-chloro-N,N-dimethyl-2-nitroaniline within the Context of Substituted Aromatics

The compound this compound is a multi-substituted aromatic molecule whose properties are defined by the interplay of its distinct functional groups. Its structure features a benzene (B151609) ring substituted with a chloro group, a nitro group, and a dimethylamino group.

PropertyDataSource
Molecular Formula C₈H₉ClN₂O₂ fishersci.com
Molecular Weight 200.62 g/mol
CAS Number 17815-99-5 fishersci.com

The electronic character of this molecule is dominated by the powerful "push-pull" effect. The N,N-dimethylamino group at position 1 is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom. Conversely, the nitro group at position 2 is a potent electron-withdrawing group (EWG) through both inductive and resonance effects. researchgate.net This arrangement, where donor and acceptor groups are on the same ring, facilitates intramolecular charge transfer (ICT), a phenomenon common in such "push-pull" systems. chemrxiv.orgchemrxiv.org This ICT significantly influences the molecule's optical and electronic properties, such as its absorption spectrum.

The substitution pattern is critical. The chloro group at the 4-position (para to the dimethylamino group) is also an electron-withdrawing group via induction. The ortho-positioning of the strongly electron-withdrawing nitro group relative to the electron-donating dimethylamino group creates a significant dipole and electronic asymmetry. Furthermore, the steric bulk of the dimethylamino and nitro groups being adjacent is likely to force the dimethylamino group out of the plane of the benzene ring, which would reduce the orbital overlap and modulate the extent of electronic conjugation and the ICT character.

Spectroscopic data provides insight into the molecule's precise structure.

¹H NMR Data (400 MHz, Chloroform-d)Source
Chemical Shift (δ) Signal
7.77 ppms, 1H rsc.org
7.35 ppmd, J = 9.0 Hz, 1H rsc.org
6.96 ppmd, J = 9.6 Hz, 1H rsc.org
2.89 ppms, 6H rsc.org

Current Research Trajectories and Gaps in Understanding for Related Chemical Architectures

The field of substituted anilines and nitroaromatics continues to evolve, with several key research trajectories. A major area of focus is the development of more efficient and selective synthetic methods. For example, significant effort is being directed toward the metal-catalyzed para-selective C–H functionalization of aniline derivatives, which remains a challenging transformation. nih.gov Such methods would provide more direct routes to complex molecules without the need for pre-functionalized starting materials. nih.gov

In materials science, research is actively exploring the synthesis of new functional polymers from aniline derivatives. These polymers are being designed for specific applications, such as chemical sensors, where the aniline moiety acts as a biomarker for enhanced analyte specificity. rsc.orgrsc.org Another active area involves the catalytic reduction of nitroanilines, driven by the need for environmental remediation and the synthesis of valuable diamine products. researchgate.net

Despite this broad interest, there appears to be a significant research gap concerning this compound itself. The compound is mentioned in the literature primarily as a potential impurity formed during the synthesis of other molecules, such as clozapine, when N,N-dimethylformamide (DMF) is used as a solvent. cjph.com.cn There is a lack of dedicated studies focusing on its synthesis, detailed characterization, or potential applications. Its unique electronic and steric properties suggest it could be a candidate for studies in solvatochromism, nonlinear optics, or as a synthetic intermediate. However, its properties have not been fully explored or exploited, representing a clear gap in the current body of chemical knowledge.

Properties

IUPAC Name

4-chloro-N,N-dimethyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-10(2)7-4-3-6(9)5-8(7)11(12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMAYFFYZHAPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499458
Record name 4-Chloro-N,N-dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17815-99-5
Record name 4-Chloro-N,N-dimethyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17815-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N,N-dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Mechanistic Investigations of 4 Chloro N,n Dimethyl 2 Nitroaniline

Regioselective Nitration and Halogenation Strategies for Precursor Synthesis

The order and method of introducing halogen and nitro substituents onto an aromatic precursor are critical for the successful synthesis of 4-chloro-N,N-dimethyl-2-nitroaniline. The electronic properties of the N,N-dimethylamino group heavily influence the regiochemical outcome of electrophilic aromatic substitution reactions.

Direct Halogenation Protocols for Aromatic Substrates

The synthesis can commence with the halogenation of a suitable precursor, such as N,N-dimethylaniline. nih.gov However, direct chlorination of N,N-dimethylaniline with molecular chlorine tends to produce low yields of the desired 4-chloro isomer. acs.org This is because the initial product, 4-chloro-N,N-dimethylaniline, is highly activated and reacts further to form 2,4-dichloro-N,N-dimethylaniline. acs.org

To achieve higher regioselectivity for para-chlorination, milder and more selective chlorinating agents are employed. Reagents classified as "positive-chlorine" types, such as N-chlorosuccinimide (NCS), have proven more effective. acs.orgtandfonline.com Studies have shown that while molecular chlorine reacts much faster with the 4-chloro isomer than the 2-chloro isomer, NCS reacts with both at a more comparable rate, allowing the 4-chloro-N,N-dimethylaniline to be isolated in higher yields before further chlorination occurs. acs.org The choice of solvent and temperature are also critical factors influencing the yield of the 4-chloro isomer. acs.org

Table 1: Reaction Rate Constants for Chlorination with N-Chlorosuccinimide acs.org
Temperature (°C)SubstrateRate Constant (l/mole/min)
0N,N-Dimethylaniline5.27 x 10⁻³
2-Chloro-N,N-dimethylaniline5.49 x 10⁻⁴
4-Chloro-N,N-dimethylaniline6.84 x 10⁻¹
25N,N-Dimethylaniline4.29 x 10⁻²
2-Chloro-N,N-dimethylaniline3.64 x 10⁻³
4-Chloro-N,N-dimethylaniline1.13 x 10⁻²
50N,N-Dimethylaniline3.23 x 10⁻¹
2-Chloro-N,N-dimethylaniline6.02 x 10⁻²
4-Chloro-N,N-dimethylaniline2.92 x 10⁻¹

Site-Specific Nitration Techniques and Considerations

The introduction of a nitro group onto an aniline (B41778) derivative must account for the powerful influence of the amino group. Direct nitration of N,N-dimethylaniline using a standard mixture of concentrated nitric and sulfuric acids is problematic. stackexchange.comorgsyn.org In the strongly acidic medium, the basic nitrogen atom of the dimethylamino group is protonated to form an anilinium ion. stackexchange.combyjus.com This protonated group, -[N(CH₃)₂H]⁺, is strongly deactivating and a meta-director, leading primarily to the formation of the meta-nitro product, which is not the desired isomer. stackexchange.com

To achieve nitration at the ortho position relative to the dimethylamino group, alternative strategies are necessary. One approach is to perform the nitration on a substrate where the para-position is already blocked, such as 4-chloro-N,N-dimethylaniline. Even in this case, controlling the reaction conditions is vital to favor ortho-nitration.

Modern methods often employ milder nitrating agents to avoid the formation of the anilinium ion and exploit the ortho-, para-directing nature of the N,N-dimethylamino group.

tert-Butyl Nitrite (B80452) (TBN): This reagent has been used for the regioselective ring nitration of N-alkyl anilines, providing ortho-nitro products efficiently. researchgate.net

Metal Nitrates: Bismuth nitrate (B79036) pentahydrate, in conjunction with acetic anhydride, has been shown to be an effective and regioselective nitrating agent for anilines, favoring the ortho position in many cases with moderate to high yields. researchgate.net This method avoids the use of corrosive concentrated acids. researchgate.net

Amination and Alkylation Routes to Incorporate the N,N-Dimethylamino Moiety

An alternative synthetic strategy involves forming the C-N bond of the dimethylamino group after the chloro and nitro groups are already in place on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Amino Group Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing amines onto an aromatic ring that is activated by electron-withdrawing groups, such as a nitro group. scranton.edu A common precursor for this route is 2,4-dichloronitrobenzene (B57281), which can be synthesized by the nitration of 1,3-dichlorobenzene. google.com

In this approach, the nitro group at the para-position and the chloro group at the ortho-position strongly activate the carbon at the C-1 position (bearing a chlorine atom) toward nucleophilic attack. The reaction of 2,4-dichloronitrobenzene with dimethylamine (B145610) results in the regioselective displacement of the chlorine atom at C-1. nih.gov The greater susceptibility of the C4-position (relative to the nitro group) in similar systems to nucleophilic attack explains the high regioselectivity observed in these reactions. nih.gov The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then eliminates a chloride ion to yield the final product. nih.gov

Table 2: Key Reactants for SNAr Synthesis
PrecursorNucleophileTypical Product
2,4-DichloronitrobenzeneDimethylamineThis compound

Reductive Amination and Alkylation Procedures

Another synthetic pathway involves the N-alkylation of a pre-existing amino group. This route can begin with 4-chloro-2-nitroaniline (B28928) as the key precursor. chemicalbook.comnih.gov This intermediate can be synthesized through various methods, including the chlorination of nitroaniline. google.com

The N,N-dimethylamino moiety can then be introduced by direct alkylation of the primary amino group of 4-chloro-2-nitroaniline. This is typically achieved using a methylating agent, such as methyl sulfate (B86663) or methyl iodide, often in the presence of a base to deprotonate the aniline nitrogen. orgsyn.org This method is analogous to the preparation of other N,N-dimethyl anilines from their corresponding primary aniline precursors. orgsyn.org

While reductive amination is a major strategy for amine synthesis, it is a less direct route for this specific target. organic-chemistry.orgcommonorganicchemistry.com That process typically involves reacting a carbonyl compound with an amine to form an imine, which is then reduced. masterorganicchemistry.compearson.com For the synthesis of this compound, a reductive amination pathway is not as straightforward as direct alkylation of 4-chloro-2-nitroaniline.

Multi-Step Synthesis Design and Optimization for High-Yield Production

The commercial production of this compound demands a synthetic route that is not only regioselective but also efficient, scalable, and high-yielding. Both the SNAr approach and the precursor-alkylation route offer viable pathways, with the choice often depending on raw material availability and processing costs.

A common industrial approach involves the nitration of m-dichlorobenzene to 2,4-dichloronitrobenzene, followed by a nucleophilic aromatic substitution with dimethylamine. google.com This route benefits from readily available starting materials.

Optimization of any multi-step synthesis is crucial for maximizing yield and purity. Key parameters that are often fine-tuned include:

Catalyst and Ligand Selection: In related cross-coupling reactions for producing complex substituted aromatics, the choice of catalyst and ligand system has been shown to increase product yields to over 95%. researchgate.net While the SNAr route is typically not catalytic, related C-N bond-forming reactions highlight the importance of the chemical environment.

Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, SNAr reactions are often performed in polar aprotic solvents like DMSO or DMF to enhance the rate. researchgate.nettandfonline.com Optimization studies have shown that adjusting reaction times can balance conversion rates with the formation of by-products. researchgate.net

Base and Reagent Stoichiometry: The molar ratios of reactants, particularly the base used in alkylation or the amount of amine in SNAr, can significantly impact the reaction's efficiency and selectivity.

By systematically optimizing these variables, a robust and efficient process for the large-scale synthesis of this compound can be developed, ensuring high product yield and purity. researchgate.net

Mechanistic Studies of Key Transformation Steps in Synthetic Pathways

The synthesis of this compound involves critical chemical transformations, primarily the introduction of a nitro group onto an aromatic ring and the alkylation of an amino group. Understanding the mechanisms of these steps is fundamental for optimizing reaction conditions and improving yield and selectivity.

Transition State Analysis in Nitro Group Introduction

The introduction of a nitro group onto the aromatic ring, typically via electrophilic aromatic substitution, is a cornerstone of this synthesis. The reaction usually proceeds by treating a substituted aniline with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.com

The mechanism for the nitration of a substituted aniline like 4-chloro-N,N-dimethylaniline involves the attack of the electron-rich aromatic ring on the nitronium ion. The directing effects of the substituents on the ring are crucial for determining the position of nitration. The dimethylamino group (-N(CH₃)₂) is a powerful activating group and is ortho-, para-directing due to its ability to donate its lone pair of electrons into the ring, stabilizing the positive charge in the transition state (the arenium ion or sigma complex). The chloro group (-Cl) is deactivating yet also ortho-, para-directing.

In the case of 4-chloro-N,N-dimethylaniline, the para position relative to the dimethylamino group is blocked by the chlorine atom. Therefore, the incoming electrophile (NO₂⁺) is directed to the positions ortho to the dimethylamino group.

A critical consideration in the nitration of anilines is the acidity of the reaction medium. youtube.com In strong acids like the nitric acid/sulfuric acid mixture, the basic amino group can be protonated to form an anilinium ion. youtube.com The resulting -N⁺H(CH₃)₂ group is strongly deactivating and a meta-director. youtube.com This can lead to the formation of undesired meta-nitro isomers. youtube.com The reaction pathway is thus a competition between the nitration of the activated, unprotonated amine (leading to the ortho product) and the nitration of the deactivated, protonated anilinium ion (leading to the meta product).

Computational studies and kinetic analyses of electrophilic aromatic nitration have provided insights into the transition states. nih.gov The transition state for the rate-determining step, the formation of the sigma complex, is highly influenced by the electronic stabilization provided by the substituents. For the desired ortho-nitration of 4-chloro-N,N-dimethylaniline, the transition state is stabilized by the resonance contribution of the dimethylamino group, which delocalizes the positive charge.

Table 1: Factors Influencing Regioselectivity in Aniline Nitration

Factor Influence on Reaction Outcome
-N(CH₃)₂ Group Strong electron-donating group, ortho-, para-directing. Directs NO₂⁺ to position 2.
-Cl Group Electron-withdrawing (inductive), deactivating; ortho-, para-directing (resonance). Reinforces ortho-directing effect relative to the amino group.
Reaction Acidity Protonation of the amino group to form -N⁺H(CH₃)₂. Formation of a meta-directing group, leading to byproducts.

| Steric Hindrance | The bulky dimethylamino group and the incoming nitronium ion. | Can influence the ratio of ortho vs. other isomers, though less critical than electronic effects here. |

Kinetics and Thermodynamics of Amino Group Alkylation

The N,N-dimethylation of the precursor, 4-chloro-2-nitroaniline, is another key transformation. This nucleophilic substitution reaction typically involves an alkylating agent like dimethyl sulfate or methyl iodide. However, these traditional agents are hazardous. Modern methods often employ reagents like formaldehyde (B43269) or carbon dioxide in the presence of a reducing agent. nih.govionike.com

The kinetics of amine alkylation can be complex. The reaction proceeds via a nucleophilic attack of the amine's lone pair on the alkylating agent. A significant challenge is controlling the extent of alkylation. masterorganicchemistry.com The product of the first methylation, 4-chloro-N-methyl-2-nitroaniline, is often more nucleophilic than the starting primary amine, leading to a second, faster alkylation to form the desired N,N-dimethyl product. This can also proceed to a third alkylation, forming a quaternary ammonium (B1175870) salt, though this is less common for deactivated anilines. masterorganicchemistry.com

The reaction rate is generally first order with respect to both the amine and the alkylating agent. For reactions involving formaldehyde as the methylating agent and a reducing agent (reductive amination), the mechanism involves the initial formation of a carbinolamine, followed by dehydration to an iminium ion, which is then reduced.

Table 2: Kinetic and Mechanistic Aspects of N-Alkylation

Parameter Description Relevance to Synthesis
Reaction Order Typically follows second-order kinetics (first order in amine, first order in alkylating agent). Helps in predicting reaction rates under varying reactant concentrations.
Intermediate Species Can involve iminium ions (with formaldehyde) or formamides (with CO₂/H₂). ionike.com Understanding intermediates is key to explaining byproducts and optimizing conditions.
Nucleophilicity The nucleophilicity of the amine (primary vs. secondary) affects the rate of successive alkylations. masterorganicchemistry.com Crucial for controlling selectivity between mono- and di-alkylation.

| Thermodynamics | The reaction is typically exothermic. | Important for process safety and reactor design, especially on a large scale. |

Exploration of Sustainable and Green Chemistry Methodologies in Synthesis

Recent research has focused on developing more environmentally benign and sustainable synthetic routes to nitroaromatic compounds, driven by the principles of green chemistry. imist.maresearchgate.net

Catalyst Development for Enhanced Selectivity and Efficiency

Catalysis is at the heart of green chemistry, offering pathways with higher efficiency, selectivity, and milder reaction conditions. For the synthesis of this compound and its precursors, several catalytic systems have been explored.

In the N,N-dimethylation step, heterogeneous catalysts are gaining prominence over traditional stoichiometric reagents.

Ruthenium Nanoparticles: Carbon-supported Ruthenium (Ru/C) nanoparticles have been shown to be effective for the selective N-dimethylation of various amines using formaldehyde as the carbon source under relatively mild conditions. nih.gov

Copper-Based Catalysts: Cu-based catalysts, including Cu-Al composite catalysts, can facilitate the direct N-methylation of nitro compounds using polyoxymethylene under mild conditions, combining the reduction of the nitro group and N-methylation in a single process. google.com

Palladium/Copper Systems: Bimetallic catalysts like Pd/Cu have demonstrated high reactivity and selectivity for converting nitro compounds into N,N-dimethyl products using CO₂ and H₂. nih.gov

Metal-Free Catalysts: N/S co-doped carbon catalysts have been developed for the highly chemoselective hydrogenation of chloronitroarenes to chloroanilines, which are key precursors. mdpi.com These catalysts avoid the use of expensive and potentially toxic heavy metals.

For the nitration step, solid acid catalysts like zeolites can offer shape-selectivity, potentially improving the regioselectivity of the reaction and simplifying product purification. evitachem.com

Table 3: Comparison of Catalytic Systems for N-Methylation

Catalyst System Methylating Agent Reaction Conditions Advantages
Ru/C Nanoparticles nih.gov Formaldehyde / H₂ 70 °C, 8 h High selectivity, operational simplicity, reusable heterogeneous catalyst.
Pd/CuZrOₓ nih.gov CO₂ / H₂ 150–170 °C, 30–100 bar Utilizes CO₂ as a C1 source, good for nitro compound conversion.

| Cu-Al Composite google.com | Polyoxymethylene / H₂ | Mild conditions | Direct conversion from nitro compound, avoids noble metals. |

Solvent-Free and Aqueous Reaction Conditions

Eliminating or replacing hazardous organic solvents is a primary goal of green chemistry.

Aqueous Conditions: The reduction of nitroarenes, a key step in preparing the aniline precursors, can be performed in aqueous media. For instance, a starch-supported gold nanoparticle catalyst has been used for the reduction of nitroaromatics with NaBH₄ in a 1:1 water:ethanol mixture at room temperature, demonstrating a green approach. chemicalbook.com Similarly, the use of thiourea (B124793) dioxide for the reduction of N-substituted-2-nitroanilines is presented as a green method where the byproduct is environmentally benign urea (B33335) and is easily filtered off. researchgate.net Some catalytic chlorination reactions have also been developed to work in aqueous systems. evitachem.com

Solvent-Free Reactions: Mechanochemistry, such as ball-milling, offers a powerful solvent-free alternative. The methylation of a related compound, 2,6-dichloro-4-nitroaniline, has been achieved by ball-milling with potassium carbonate and dimethyl carbonate, reaching high conversion at ambient temperature and significantly reducing energy consumption compared to thermal methods. evitachem.com Another green approach involves solid-state reactions, such as the Benzil-Benzilic acid rearrangement, which can be performed by grinding reactants together without any solvent. imist.ma These solvent-free methods reduce waste, energy use, and potential exposure to volatile organic compounds (VOCs).

Table 4: Green Synthesis Methodologies

Methodology Reaction Step Conditions Key Green Advantage
Aqueous Reduction chemicalbook.com Nitro Group Reduction Starch-Au catalyst, NaBH₄, H₂O:EtOH (1:1), room temp. Use of water as a co-solvent, mild conditions, biodegradable support.
Solvent-Free Methylation evitachem.com N-Methylation Mechanical ball-milling, K₂CO₃, dimethyl carbonate, ambient temp. Eliminates volatile organic solvents, reduces energy consumption.

| Aqueous Chlorination evitachem.com | Ring Chlorination | Na₂WO₄ / NaBO₃, aqueous conditions | In-situ generation of oxidant, minimizes chlorine waste. |

Chemical Reactivity and Transformation Pathways of 4 Chloro N,n Dimethyl 2 Nitroaniline

Nucleophilic Aromatic Substitution Reactions at the C-Cl Bond

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 4-chloro-N,N-dimethyl-2-nitroaniline. The reaction is significantly activated by the presence of a strong electron-withdrawing nitro group positioned ortho and para to the halogen leaving group. youtube.comnih.gov In this molecule, the nitro group at the C2 position is ortho to the chlorine at C4, which strongly stabilizes the transient, negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. nih.gov The reaction proceeds via a two-step addition-elimination mechanism. nih.gov

The activated nature of the C-Cl bond in this compound allows for reactions with a variety of nucleophiles. Typical SNAr reactions involve primary and secondary amines, alkoxides, and thiolates. For instance, reactions with substituted anilines are common for activated chloro-nitroaromatic compounds. nih.govresearchgate.net The rate of reaction is generally dependent on the nucleophilicity of the attacking species; stronger nucleophiles typically lead to faster reactions. nih.gov

The general trend for the leaving group ability in SNAr reactions is F > Cl ≈ Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by a more electronegative halogen that enhances the electrophilicity of the carbon atom it is attached to. youtube.com

Below is a representative table of potential SNAr reactions for this compound with various nucleophiles.

NucleophileReagent ExampleProduct
AmineAniline (B41778)N¹,N¹-dimethyl-N⁴-phenyl-2-nitrobenzene-1,4-diamine
AlkoxideSodium MethoxideN,N-dimethyl-4-methoxy-2-nitroaniline
ThiolateSodium ThiophenoxideN,N-dimethyl-2-nitro-4-(phenylthio)aniline

While many SNAr reactions proceed under thermal conditions, their rates can sometimes be enhanced by additives. In related chemistries, amine additives such as tetramethylethylenediamine (TMEDA) are known to accelerate reactions involving organolithium reagents by breaking up aggregates and increasing basicity. baranlab.org Although not a direct catalysis of the SNAr reaction itself, such ligands are crucial in related functionalization pathways like directed ortho-metalation.

Transition metal catalysis, a cornerstone of modern cross-coupling chemistry, can also be applied to form C-N, C-O, and C-S bonds, often under milder conditions than traditional SNAr reactions. While specific metal-catalyzed substitutions at the C-Cl bond of this compound are not extensively detailed, the principles of Buchwald-Hartwig amination or related palladium-catalyzed C-O/C-S coupling reactions could potentially be applied, especially given the activated nature of the substrate.

The reactivity of the C-Cl bond toward nucleophilic substitution is a direct consequence of the electronic effects exerted by the substituents on the aromatic ring.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group at the C2 position is paramount for activating the ring. It stabilizes the negative charge of the Meisenheimer intermediate through resonance, particularly when the charge is delocalized onto the ortho and para positions relative to the leaving group. youtube.comnih.gov This stabilization lowers the activation energy of the first, rate-determining step.

The quantitative impact of such substituents on reaction rates can often be correlated using linear free-energy relationships like the Hammett equation, which relates reaction rates to substituent constants (σ) with a reaction constant (ρ). nih.govresearchgate.net For SNAr reactions with anilines, large negative ρ values indicate the development of a positive charge on the aniline nitrogen in the transition state, confirming that bond formation is a key part of the rate-limiting step. researchgate.net

Electrophilic Aromatic Substitution and Functionalization Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is complex due to the competing directing effects of the three substituents. The dimethylamino group is a powerful activating group and ortho, para-director, whereas the chloro and nitro groups are deactivating. youtube.comlearncbse.in The -N(CH₃)₂ group's influence is generally dominant, directing incoming electrophiles to the positions ortho (C3) and para (C5) to it.

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve site-selective deprotonation and subsequent functionalization. wikipedia.org The tertiary amine functionality, such as the dimethylamino group, is a well-established DMG. baranlab.orgwikipedia.org

In this strategy, an organolithium reagent like n-butyllithium interacts with the Lewis basic nitrogen atom of the -N(CH₃)₂ group. wikipedia.org This coordination directs the base to deprotonate the sterically accessible ortho position, which in this case is C3. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups with high regioselectivity. baranlab.org

Below is a table of potential functionalizations via a DoM strategy.

ElectrophileReagent ExampleProduct at C3
CarbonylAcetone2-(4-chloro-3-(dimethylamino)-2-nitrophenyl)propan-2-ol
Alkyl HalideMethyl Iodide4-chloro-N,N,3-trimethyl-2-nitroaniline
Silyl HalideTrimethylsilyl chloride4-chloro-N,N-dimethyl-2-nitro-3-(trimethylsilyl)aniline
CarboxylationCarbon Dioxide (CO₂)4-chloro-3-(dimethylamino)-2-nitrobenzoic acid

For traditional EAS reactions, the outcome is determined by the balance of activating and directing effects of the existing groups on the available C3, C5, and C6 positions.

-N(CH₃)₂ group (at C1): Strongly activating, directs ortho (C6 - occupied, C2 - occupied) and para (C4 - occupied). Wait, the prompt says the compound is this compound. So NMe2 is at C1, NO2 at C2, Cl at C4. Vacant positions are C3, C5, C6. The -N(CH₃)₂ at C1 directs ortho (C2, C6) and para (C4). C2 and C4 are occupied. It would direct to C6.

Let's re-evaluate based on standard nomenclature. Benzenamine or Aniline is the parent. So N,N-dimethylamino is at C1. Nitro is at C2. Chloro is at C4. This is an unusual naming. Let's assume the aniline nitrogen is at C1. Then the name is this compound. This means the N,N-dimethyl is on the amine group at C1. The nitro group is at C2. The chloro group is at C4. This is the most logical interpretation.

Directing Effects Re-evaluation:

-NH(CH₃)₂ group (at C1): Strongly activating, directs ortho (C2, C6) and para (C4). Positions C2 and C4 are already substituted. Therefore, it strongly directs incoming electrophiles to the C6 position.

-NO₂ group (at C2): Strongly deactivating, directs meta (C4, C6). It weakly directs to the already substituted C4 and the open C6 position.

-Cl group (at C4): Weakly deactivating, directs ortho (C3, C5) and para (C6 - occupied). It directs to the C3 and C5 positions.

Given these competing effects, the powerful activating and directing influence of the dimethylamino group is likely to be the deciding factor, making the C6 position the most probable site for electrophilic attack. The C3 and C5 positions, being ortho to the deactivating chloro group and meta to the activating amino group, are less favored.

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid is often problematic for anilines. learncbse.in The strongly acidic conditions can protonate the dimethylamino group, forming an anilinium ion (-N⁺H(CH₃)₂). This protonated group is strongly deactivating and a meta-director, which would change the substitution pattern entirely. Therefore, protection of the amino functionality may be required for controlled electrophilic substitution. learncbse.inwikipedia.org

Halogenation and Sulfonation: These reactions would also be subject to the same directing influences, with substitution anticipated primarily at the C6 position due to the powerful directing effect of the dimethylamino group.

Reduction Chemistry of the Nitro Group to Amino and Related Functionalities

The reduction of the nitro group is a cornerstone of nitroaromatic chemistry, providing a gateway to a wide array of other functionalities, most notably the corresponding amino group. The presence of both a chloro and a dimethylamino substituent on the ring introduces considerations of chemoselectivity.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines due to its efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. Common catalysts for this transformation include metals like palladium, platinum, and nickel, often supported on carbon (Pd/C, PtO₂) or as Raney Nickel. wikipedia.org For substrates similar to this compound, such as N,N-dimethyl-4-nitroaniline, reduction has been successfully achieved using Raney Nickel. rasayanjournal.co.in The reduction of various nitroanilines and chloronitrobenzenes is well-documented, employing catalysts like Pd/C, γ-Mo2N, and copper ferrite (B1171679) nanoparticles with hydrogen gas or other hydrogen donors. semanticscholar.orgresearchgate.netnih.gov

Transfer hydrogenation offers a valuable alternative to using pressurized hydrogen gas, employing other molecules as hydrogen donors. nih.gov Common hydrogen donors include hydrazine, formic acid, and alcohols like isopropanol, often in the presence of a metal catalyst. nih.govfrontiersin.org For instance, the transfer hydrogenation of various nitro compounds to their respective amines has been effectively demonstrated using a Co-Zn/N-C catalyst with formic acid as the hydrogen source. frontiersin.org These methods are often praised for their operational simplicity and mild reaction conditions.

The table below summarizes representative conditions for the reduction of related nitroaromatic compounds, which can be indicative of the methods applicable to this compound.

SubstrateCatalyst/ReagentHydrogen DonorProductReference(s)
N,N-Dimethyl-4-nitroanilineRaney NickelH₂N,N-Dimethyl-p-phenylenediamine rasayanjournal.co.in
p-Chloronitrobenzeneγ-Mo2NH₂p-Chloroaniline nih.gov
Dimethylnitrobenzene5% Pd/CH₂Dimethylaniline semanticscholar.org
2-NitroanilineCuFe₂O₄ NPsNaBH₄o-Phenylenediamine researchgate.net
NitrobenzeneCo-Zn/N-CHCOOHAniline frontiersin.org

A significant challenge in the reduction of this compound is achieving chemoselectivity. The goal is to reduce the nitro group to an amine while leaving the chloro substituent and the N,N-dimethylamino group intact. The chlorine atom, being ortho to the activating nitro group, can be susceptible to hydrodehalogenation (reductive removal) under certain catalytic hydrogenation conditions. sciencemadness.org

Despite this challenge, various methods have been developed for the selective reduction of nitro groups in the presence of halogens. nih.gov Reagents like tin(II) chloride (SnCl₂) in acidic media, or iron powder with hydrochloric acid (Fe/HCl), are classical methods known for their good functional group tolerance, often preserving halogen substituents. wikipedia.org More modern and milder methods have also been established. For example, the reduction of N-(4-chlorophenyl)-2-nitroaniline to N-(4-chlorophenyl)benzene-1,2-diamine has been achieved in high yield using thiourea (B124793) dioxide in an alkaline solution, demonstrating excellent chemoselectivity. researchgate.net This suggests that similar conditions could be successfully applied to the reduction of this compound to yield 4-chloro-N¹,N¹-dimethylbenzene-1,2-diamine. researchgate.netalchempharmtech.com Electrocatalytic methods using polyoxometalate redox mediators also show promise for highly selective nitro group reductions under mild conditions. nih.gov

The reduction of a nitro group to an amine is a multi-step process that proceeds through several intermediates. Under specific conditions, these intermediates can be isolated as the final products or can react further to form dimeric species. The typical reduction pathway involves the initial formation of a nitroso (Ar-NO) derivative, followed by a hydroxylamine (B1172632) (Ar-NHOH).

These two intermediates, the nitrosoarene and the arylhydroxylamine, are key players in the formation of dimeric products. They can undergo a condensation reaction to form an azoxybenzene (B3421426) (Ar-N(O)=N-Ar). nih.govnih.gov Further reduction of the azoxy compound yields an azobenzene (B91143) (Ar-N=N-Ar), which can be subsequently reduced to a hydrazobenzene (B1673438) (Ar-NH-NH-Ar). wikipedia.org Finally, cleavage of the N-N bond in the hydrazobenzene affords the two desired aniline molecules.

While complete reduction to the aniline is often the goal, the reaction can be controlled to favor the formation of these N-N bonded dimeric species. nih.gov For example, treating aromatic nitro compounds with reagents like zinc metal and sodium hydroxide (B78521) can lead to the formation of azoxy- and subsequently azo-compounds. wikipedia.org The formation of these species from this compound is therefore a plausible outcome depending on the chosen reducing agent and reaction conditions.

Derivatization and Functional Group Interconversions at the N,N-Dimethylamino Group

The N,N-dimethylamino group in this compound is also a site of chemical reactivity, allowing for various transformations including oxidation, quaternization, and demethylation.

The tertiary amine of the N,N-dimethylamino group can undergo oxidation with various reagents. The oxidation of N,N-dimethylaniline and its derivatives has been studied extensively. Depending on the oxidant and reaction conditions, oxidation can lead to products like N-oxides, or it can result in demethylation. cdnsciencepub.comnih.govcdnsciencepub.com For instance, oxidation of N,N-dimethylaniline with cupric chloride can lead to complex dimeric and trimeric dye products like Crystal Violet through the formation of N-p-dimethylaminobenzyl-N-methylaniline intermediates. rsc.org

Quaternization involves the reaction of the tertiary amine with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This reaction converts the neutral amine into a positively charged group, which significantly alters the electronic properties and solubility of the molecule. This is a standard reaction for tertiary amines, and it would be expected to proceed on the N,N-dimethylamino group of this compound, yielding a quaternary ammonium salt.

The removal of one or both methyl groups from the N,N-dimethylamino group is a key transformation. Photoinduced demethylation has been specifically demonstrated for 4-nitro-N,N-dimethylaniline, a close structural analog. rsc.org Upon photoexcitation, the compound can be demethylated in the presence of an appropriate acceptor, proceeding through a C-centered radical intermediate. rsc.org Biological systems can also effect this transformation; for example, the anaerobic microbial degradation of N-methyl-4-nitroaniline occurs via oxidative N-demethylation to yield 4-nitroaniline. evitachem.com

Beyond simple demethylation, the dimethylamino group can be transformed into other functionalities. While historically considered a non-transformable directing group in many synthetic operations, recent advances have enabled its conversion. For example, nickel-catalyzed C-N borylation allows the dimethylamino group to be converted into a boronate ester, which is a highly versatile synthetic handle for further cross-coupling reactions. dntb.gov.ua This opens up pathways to replace the dimethylamino group with a wide variety of other substituents, greatly enhancing the synthetic utility of the parent molecule.

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure of 4-chloro-N,N-dimethyl-2-nitroaniline at the atomic level. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Multi-Dimensional NMR Techniques for Connectivity and Stereochemistry

While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information on the number and types of protons and carbons, multi-dimensional NMR techniques are essential for unambiguously assigning these signals and establishing the connectivity of the molecular framework. Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental.

For This compound , a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the N,N-dimethyl protons. The aromatic region would display a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The N,N-dimethyl protons would likely appear as a singlet.

A hypothetical analysis using multi-dimensional NMR would proceed as follows:

COSY: Would reveal the coupling relationships between adjacent aromatic protons, aiding in their sequential assignment around the ring.

HSQC: Would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of the corresponding ¹³C signals.

HMBC: Would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the substitution pattern, for instance, by observing correlations from the N,N-dimethyl protons to the carbon atom at position 1 and from the aromatic protons to neighboring carbons.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

AtomHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
C1-N(CH₃)₂-~150
C2-NO₂-~140
C3-H~7.5 (d)~125
C4-Cl-~130
C5-H~7.0 (dd)~120
C6-H~7.8 (d)~135
N(CH₃)₂~3.0 (s)~45

Note: The chemical shifts and splitting patterns (d = doublet, dd = doublet of doublets, s = singlet) are estimates based on general principles and data for similar structures. Actual experimental data would be required for precise values.

Dynamic NMR for Rotational Barriers and Conformational Exchange

The structure of This compound presents several points of potential rotational restriction, notably the rotation around the C-N bond of the dimethylamino group and the C-N bond of the nitro group. These rotations can be sterically hindered by the adjacent substituents on the aromatic ring.

Dynamic NMR (DNMR) is the technique of choice for investigating such conformational exchange processes and quantifying the energy barriers associated with them. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the exchanging groups.

At low temperatures, the rotation around the C-N(CH₃)₂ bond might be slow on the NMR timescale, leading to two separate signals for the two methyl groups, as they would be in chemically non-equivalent environments (one cis and one trans to the nitro group). As the temperature is increased, the rate of rotation increases, causing the two signals to broaden, coalesce into a single broad peak, and finally sharpen into a single time-averaged signal at higher temperatures. By analyzing the line shape at the coalescence temperature, the rate constant for the rotation can be determined, and from this, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. Similar studies could be applied to the rotation of the nitro group, although this is often a higher energy process.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) offers insights into the structure and packing of This compound in the solid phase. This is particularly important for characterizing different crystalline polymorphs or amorphous forms, which can have distinct physical properties.

In ssNMR, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. ¹³C CP-MAS spectra can reveal the presence of multiple, non-equivalent molecules in the crystal unit cell, which would manifest as a splitting of the carbon signals. Furthermore, ssNMR is sensitive to intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the chemical shifts.

By combining ssNMR data with X-ray diffraction data, a complete picture of the crystal structure can be obtained. Studies on related compounds, such as 4-methyl-2-nitroacetanilide, have demonstrated the power of combining solid-state NMR and computational methods to elucidate the structures of different polymorphs. scispace.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. These methods are invaluable for identifying the functional groups present in This compound and for understanding its molecular vibrations.

Theoretical-Experimental Correlation of Vibrational Frequencies

The interpretation of the complex vibrational spectra of This compound is greatly facilitated by a combined theoretical and experimental approach. Quantum chemical calculations, using methods such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and intensities. These calculated spectra can then be compared with the experimental IR and Raman spectra. This correlation allows for a more confident assignment of the observed vibrational bands to specific molecular motions.

For This compound , key vibrational modes would include:

N-O stretching vibrations of the nitro group, typically appearing as two strong bands in the IR spectrum around 1550-1500 cm⁻¹ (asymmetric) and 1360-1320 cm⁻¹ (symmetric).

C-N stretching vibrations of the dimethylamino group, usually found in the 1360-1250 cm⁻¹ region.

C-Cl stretching vibration , which is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Aromatic C-H and C=C stretching vibrations in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

CH₃ bending vibrations from the dimethylamino group.

Studies on the related compound 4-chloro-2-nitroaniline (B28928) have utilized this combined approach to assign its vibrational spectra. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
NO₂Asymmetric Stretch1550 - 1500
NO₂Symmetric Stretch1360 - 1320
C-N (Aromatic-NMe₂)Stretch1360 - 1250
C-ClStretch800 - 600
Aromatic C=CStretch1600 - 1450
Aromatic C-HStretch3100 - 3000
Aliphatic C-H (CH₃)Stretch2980 - 2850

In Situ Spectroscopic Monitoring of Reactions

The synthesis of This compound likely involves the nitration of 4-chloro-N,N-dimethylaniline . In situ vibrational spectroscopy, particularly IR spectroscopy, is a powerful tool for monitoring the progress of such chemical reactions in real-time.

By inserting an IR probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked by observing the changes in the intensity of their characteristic absorption bands. For example, the disappearance of the reactant bands and the appearance of the strong N-O stretching bands of the nitro group in the product would signal the progression of the nitration reaction. This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize yield and minimize the formation of byproducts. In situ monitoring provides a deeper understanding of the reaction kinetics and mechanism.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Excited State Dynamics

No specific experimental data on the UV-Vis absorption, solvatochromic shifts, fluorescence quantum yield, or lifetime for this compound is available in the reviewed scientific literature.

Solvatochromic Studies and Solvent Polarity Effects on Electronic Spectra

Detailed studies on the solvatochromic behavior of this compound, which would involve analyzing the shift of its absorption bands in solvents of varying polarities, have not been reported.

Fluorescence Quantum Yield and Lifetime Investigations

Investigations into the fluorescence properties, including the quantum yield and excited-state lifetime of this compound, are not present in the available scientific record.

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Fingerprinting

While the exact mass can be calculated, specific experimental mass spectrometry data, including fragmentation pathways from high-resolution or tandem mass spectrometry, are not available for this compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

No experimental high-resolution mass spectrometry data, which would provide the exact mass and confirm the elemental composition of this compound, has been published.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

There are no published tandem mass spectrometry (MS/MS) studies for this compound. Such studies would be necessary to determine its characteristic fragmentation patterns upon collision-induced dissociation, providing insight into its molecular structure.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Solid-State Architecture

A search of crystallographic databases reveals no deposited single-crystal X-ray diffraction data for this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, and solid-state packing architecture is currently unknown.

Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Pi Stacking)

An experimental determination of the crystal structure is required to identify the key intermolecular interactions that govern the packing of this compound molecules. In the absence of a primary amine's hydrogen atoms, conventional N-H···O or N-H···N hydrogen bonds, which are significant in the crystal structure of its analogue 4-chloro-2-nitroaniline, are not possible. researchgate.net

Instead, the crystal packing would likely be dominated by other types of interactions:

Weak C-H···O Hydrogen Bonds: Interactions between the methyl or aromatic C-H groups and the oxygen atoms of the nitro group are anticipated. The geometry and strength of these bonds can only be determined through crystallographic analysis.

Halogen Bonding: The chlorine atom at the 4-position could potentially act as a halogen bond donor, interacting with the nitro group's oxygen atoms or the aromatic system of an adjacent molecule.

Pi-Pi Stacking: The arrangement of the aromatic rings would reveal any π-π stacking interactions. Analysis would focus on the centroid-to-centroid distance and the degree of ring offset (slip) to characterize the nature of these interactions.

A data table summarizing these potential interactions would be constructed following experimental analysis.

Table 1: Potential Intermolecular Interactions in Crystalline this compound (Hypothetical)

Interaction Type Donor Acceptor Potential Distance/Geometry
Hydrogen Bond C-H (methyl/aromatic) O (nitro) Data not available
Halogen Bond C-Cl O (nitro) / π-system Data not available

Crystal Polymorphism and Phase Transitions

The existence of polymorphs—different crystal structures of the same compound—is a common phenomenon in organic molecules. Different packing arrangements (polymorphs) can arise from variations in crystallization conditions such as solvent, temperature, and pressure. Each polymorph would exhibit distinct physical properties. To date, no studies on the polymorphism of this compound have been reported. A systematic screening for polymorphs would be necessary to determine if multiple crystalline forms exist and to characterize any phase transitions between them using techniques like differential scanning calorimetry (DSC) and temperature-dependent X-ray diffraction.

Conformational Analysis in the Crystalline Environment

The conformation of the this compound molecule in the solid state is of significant interest. Key conformational parameters that would be elucidated from a crystal structure include:

Planarity of the Aromatic Ring: While the benzene ring itself is planar, minor deviations can occur due to substituent effects.

Orientation of the Nitro Group: The torsion angle between the nitro group and the plane of the aromatic ring is a critical parameter. Steric hindrance from the adjacent N,N-dimethylamino group could cause the nitro group to twist out of the ring plane, impacting the molecule's electronic properties.

Conformation of the N,N-Dimethylamino Group: The geometry of the nitrogen atom and the orientation of the two methyl groups relative to the aromatic ring would be defined by specific bond and torsion angles.

These parameters are crucial for understanding the interplay between steric and electronic effects within the molecule.

Table 2: Key Torsion Angles for Conformational Analysis (Hypothetical)

Torsion Angle Atoms Involved Value (°)
Nitro Group Twist C1-C2-N-O Data not available

Computational Chemistry and Theoretical Modeling of 4 Chloro N,n Dimethyl 2 Nitroaniline

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Propertiesresearchgate.netyoutube.com

Density Functional Theory (DFT) and ab initio methods are powerful quantum chemical tools used to investigate the electronic structure and properties of molecules from first principles. DFT methods, such as the widely used B3LYP functional, calculate the electron density to determine the energy and properties of a system. Ab initio methods, like Hartree-Fock (HF), solve the Schrödinger equation without empirical parameters, offering a rigorous but computationally intensive approach. researchgate.net These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics. For 4-chloro-N,N-dimethyl-2-nitroaniline, such studies would elucidate the influence of its substituent groups—the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups and the electron-donating N,N-dimethylamino (-N(CH₃)₂) group—on the electronic properties of the benzene (B151609) ring.

Optimization of Molecular Geometry and Conformational Analysisyoutube.com

A critical first step in computational analysis is geometry optimization, which locates the minimum energy structure of the molecule. This process determines the most stable three-dimensional arrangement of atoms, providing key data on bond lengths, bond angles, and dihedral (torsional) angles.

Table 1: Expected Parameters from Geometry Optimization of this compound

Parameter Description Expected Outcome
Bond Lengths Distances between bonded atoms (e.g., C-N, C-Cl, N-O). Would reveal potential bond elongation or shortening due to electronic effects.
Bond Angles Angles between three connected atoms (e.g., C-C-N, O-N-O). Would indicate distortions from ideal geometries (e.g., 120° for sp² carbons).

| Dihedral Angles | Torsional angles defining the rotation around a bond. | Crucial for determining the twist of the -NO₂ and -N(CH₃)₂ groups relative to the ring. |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density.

Red/Yellow: Indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

Green: Represents regions of neutral potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro group, making it a primary site for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net The aromatic ring would exhibit varied potential, while the hydrogen atoms of the methyl groups would show a positive potential (blue). Analyzing the MEP is crucial for understanding intermolecular interactions. youtube.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictionyoutube.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are central to chemical reactivity.

HOMO: Represents the ability of a molecule to donate an electron. Regions with a high HOMO density are sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions with a high LUMO density are sites for nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests high polarizability and chemical reactivity, as less energy is required to excite an electron. researchgate.net

In this compound, the electron-donating dimethylamino group would significantly influence the HOMO, while the electron-withdrawing nitro group would dominate the LUMO. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability and its potential as a charge-transfer compound.

Table 2: FMO Analysis Parameters for this compound

Parameter Definition Significance
E(HOMO) Energy of the Highest Occupied Molecular Orbital. Relates to the ionization potential and electron-donating ability.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron affinity and electron-accepting ability.

| ΔE (Gap) | E(LUMO) - E(HOMO). | Indicates chemical reactivity, kinetic stability, and optical properties. |

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) and Experimental Correlationyoutube.com

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to the stretching, bending, and torsional modes of the molecule's functional groups. For instance, calculations would predict characteristic frequencies for N-H bending, C-H stretching, N-O stretching of the nitro group, and C-Cl stretching. researchgate.net Experimental IR spectra are available for the related isomer 4-chloro-2-nitroaniline (B28928). chemicalbook.comnist.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are often correlated with experimental data to confirm the molecular structure. Experimental ¹H NMR data for 4-chloro-2-nitroaniline is documented and could serve as a benchmark for related computational models. chemicalbook.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λ_max). The predicted UV-Vis spectrum for this compound would be expected to show absorptions related to π→π* and n→π* transitions, heavily influenced by the charge-transfer character of the molecule. Studies on similar molecules, like a polymer functionalized with 4-N,N-dimethylamino-2-nitroaniline, show how the electronic environment affects the absorption spectra. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. An MD simulation for this compound would provide insights into its conformational flexibility, the motion of its substituent groups, and its interactions with solvent molecules. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can calculate properties like the radial distribution function to understand the solvation shell structure and identify preferential interaction sites, such as hydrogen bonding between water and the nitro group. Such simulations are computationally intensive but offer a powerful bridge between static quantum chemical models and real-world dynamic behavior. nih.gov

Reaction Mechanism Exploration using Transition State Theory and Reaction Coordinate Analysisresearchgate.net

Computational chemistry is instrumental in mapping out reaction pathways. For a potential reaction involving this compound, such as a nucleophilic aromatic substitution, theoretical methods can be used to explore the mechanism.

This involves:

Locating Reactants, Products, and Intermediates: The geometries of all species along the proposed reaction pathway are optimized.

Finding the Transition State (TS): The transition state is the highest energy point on the reaction coordinate, representing the energy barrier that must be overcome. Computational algorithms locate this first-order saddle point.

Reaction Coordinate Analysis: An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the located TS correctly connects the reactants and products.

For example, in a reaction where the chloro group is substituted, calculations could determine whether the mechanism is a concerted process or a stepwise addition-elimination process by locating the proposed Meisenheimer complex intermediate. researchgate.net The calculated activation energy (the difference in energy between the reactants and the transition state) would provide a prediction of the reaction rate, which is a key component of transition state theory.

Quantitative Structure-Property Relationship (QSPR) Studies on Derivatives

Quantitative Structure-Property Relationship (QSPR) represents a computational methodology aimed at creating a mathematical correlation between the chemical structure of a molecule and its known properties. nih.gov The fundamental strategy of QSPR is to establish a robust quantitative relationship that can be utilized to predict the properties of compounds, including those that have not yet been synthesized or tested. nih.gov The effectiveness of a QSPR model is highly dependent on the parameters, or molecular descriptors, used to encode the molecular structure. nih.gov

While specific QSPR studies focused exclusively on derivatives of this compound are not extensively detailed in available literature, the methodology can be readily applied. A hypothetical QSPR study on its derivatives would involve several key stages:

Data Set Selection: A series of derivatives would be defined by systematically altering the substituents on the parent molecule.

Descriptor Generation: For each derivative, a set of molecular descriptors would be calculated. These descriptors are numerical values that quantify different aspects of the molecule's topology, geometry, and electronic structure. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a model is built that links the descriptors to a specific property (e.g., solubility, boiling point, or a biological activity). nih.govnih.gov

Validation: The predictive power of the model is rigorously tested using techniques such as leave-one-out cross-validation to ensure its statistical reliability and significance. nih.govnih.gov

For derivatives of this compound, relevant descriptors would likely capture the electronic push-pull nature of the molecule, steric effects, and hydrophobicity.

Table 1: Examples of Molecular Descriptors for QSPR Studies

Descriptor Class Example Descriptors Property Represented
Constitutional Molecular Weight, Atom Count Basic molecular composition
Topological Connectivity Indices (e.g., Kier & Hall) Atomic connectivity and branching
Geometrical Molecular Surface Area, Molecular Volume 3D shape and size of the molecule
Quantum-Chemical Dipole Moment, HOMO/LUMO Energies Electronic distribution and reactivity

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/Hydrophilicity |

The goal of such a study would be to create a predictive model that could accelerate the design of new derivatives with desired physical or chemical properties without the need for exhaustive synthesis and experimentation.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Plotting for Intermolecular Interactions

Non-Covalent Interaction (NCI) analysis is a powerful computational tool used to identify and visualize weak and non-covalent interactions within and between molecules. nih.gov This method is based on the electron density (ρ) and its derivative, the reduced density gradient (RDG). researchgate.net The RDG is a function that helps distinguish regions of space where different types of non-covalent interactions occur. chemrxiv.org

By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), characteristic spikes appear that signify specific interactions. scielo.org.mx These interactions can then be visualized in 3D space as isosurfaces, which are color-coded to denote the nature and strength of the interaction. researchgate.net

Blue Isosurfaces: Indicate strong, attractive interactions such as hydrogen bonds.

Green Isosurfaces: Represent weak, attractive van der Waals interactions.

Red Isosurfaces: Signify strong, repulsive interactions, such as steric clashes.

For this compound, NCI and RDG analysis would reveal several key interactions that govern its crystal packing and molecular conformation:

Intramolecular Interactions: A likely intramolecular hydrogen bond could exist between one of the methyl groups of the dimethylamino moiety and an oxygen atom of the adjacent nitro group, contributing to a more planar conformation. Steric repulsion between the bulky dimethylamino group and the nitro group in the ortho position would also be evident.

Intermolecular Interactions: In a condensed phase or crystal lattice, interactions such as C-H···O hydrogen bonds involving the aromatic protons and the oxygen atoms of the nitro group would be expected. Furthermore, π-π stacking interactions between the phenyl rings of adjacent molecules would likely be a significant stabilizing force. scielo.org.mx

Table 2: Interpretation of RDG vs. sign(λ₂)ρ Plots for this compound

Interaction Type sign(λ₂)ρ Range (a.u.) Isosurface Color Expected Location in Structure
Steric Repulsion Large and Positive (> 0) Red Between ortho-substituted nitro and dimethylamino groups
van der Waals Forces Near Zero (≈ -0.01 to +0.01) Green Broad surfaces between stacked aromatic rings

This analysis provides crucial insights into the forces that dictate the supramolecular assembly and polymorphism of the compound.

Excited State Calculations for Photophysical Processes and Photoreactivity

The study of a molecule's excited states is essential for understanding its response to light, governing processes like absorption, emission, and photochemical reactions. researchgate.net For a "push-pull" system like this compound, which contains an electron-donating group (dimethylamino) and an electron-withdrawing group (nitro), excited state calculations are particularly important. These calculations can predict and explain the molecule's color, fluorescence or phosphorescence behavior, and its stability upon exposure to UV or visible light.

Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to model the electronic excited states. researchgate.net A key photophysical process expected for this molecule is Intramolecular Charge Transfer (ICT). Upon absorption of a photon, an electron is promoted from a molecular orbital primarily located on the electron-donating dimethylamino group and the phenyl ring (the 'push' component) to an orbital centered on the electron-withdrawing nitro group (the 'pull' component).

Key parameters obtained from these calculations include:

Absorption Spectrum: The calculation of vertical excitation energies and oscillator strengths allows for the simulation of the UV-Vis absorption spectrum, predicting the wavelength of maximum absorption (λ_max).

Excited State Geometry: Optimization of the geometry in the first excited state reveals how the bond lengths and angles change upon excitation. In ICT systems, this often involves a shift towards a more quinoidal structure in the phenyl ring. researchgate.net

Emission Properties: The energy difference between the optimized excited state and the ground state at that geometry provides an estimate of the emission energy (fluorescence), helping to predict the color of light the molecule might emit.

Potential Energy Surfaces: Mapping the potential energy surfaces of the ground and excited states can reveal pathways for non-radiative decay or photochemical reactions. researchgate.net This can help predict the photoreactivity of the molecule, such as its potential for degradation under light.

Table 3: Hypothetical Calculated Photophysical Data for this compound

Parameter Computational Method Predicted Value/Information Significance
Max. Absorption Wavelength (λ_max) TD-DFT ~400-450 nm Corresponds to the main electronic transition (ICT); determines color.
Oscillator Strength (f) TD-DFT > 0.1 Indicates the probability of the electronic transition (a high value means strong absorption).
Transition Dipole Moment (TDM) TD-DFT Non-zero vector Determines the intensity and polarization of the absorption. researchgate.net
Excited State Dipole Moment (μ_e) TD-DFT Significantly larger than ground state Confirms the charge-transfer character of the excited state.

| Fluorescence Wavelength (λ_fl) | TD-DFT (ΔE from S1 opt) | ~500-600 nm | Predicts the color of emitted light, typically red-shifted from absorption (Stokes shift). |

These theoretical calculations provide a molecular-level understanding of the photophysics and potential photoreactivity, guiding the design of related molecules for applications in dyes, sensors, or nonlinear optics.

Synthesis and Chemical Utility of Derivatives and Analogs of 4 Chloro N,n Dimethyl 2 Nitroaniline

Design and Synthesis of Chemically Modified Analogs through Nitro Group Transformations

The nitro group of 4-chloro-N,N-dimethyl-2-nitroaniline serves as a versatile functional handle for a variety of chemical transformations, enabling the synthesis of diverse, structurally modified analogs. These transformations primarily involve the reduction of the nitro group to an amine, which then acts as a precursor for introducing other nitrogen-containing functionalities or for constructing larger, more complex molecular architectures.

Introduction of Azido, Cyano, or Other Nitrogen-Containing Functionalities

The chemical reactivity of the nitro group is central to the introduction of alternative nitrogen-based functional groups. A common strategy involves the initial reduction of the nitro group to an amino group, yielding 4-chloro-N,N-dimethylbenzene-1,2-diamine. This reduction can be achieved using various reagents, such as sodium borohydride (B1222165) with a suitable catalyst or thiourea (B124793) dioxide in an alkaline medium, which has been shown to be effective for reducing related N-substituted-2-nitroanilines. chemicalbook.comresearchgate.net

Once the diamine is formed, the newly introduced primary amino group can be readily converted into other functionalities through well-established synthetic protocols. For instance, diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) yields a diazonium salt. This intermediate is highly reactive and can be subjected to a range of nucleophilic substitution reactions, often catalyzed by copper(I) salts (Sandmeyer reaction), to introduce functionalities such as:

Azido Group (-N₃): Reaction of the diazonium salt with sodium azide.

Cyano Group (-CN): Reaction with copper(I) cyanide. The successful synthesis of related structures like 2-cyano-4-nitroaniline underscores the viability of incorporating a cyano group onto this type of scaffold. sigmaaldrich.com

These transformations provide access to a class of compounds with distinct electronic properties and potential for further synthetic elaboration, such as in the construction of complex heterocyclic systems or as intermediates in medicinal chemistry.

Formation of Macrocyclic Systems Incorporating Reduced Nitro Groups

The reduction of the nitro group in this compound is a critical first step toward the synthesis of macrocyclic compounds. The resulting product, 4-chloro-N,N-dimethylbenzene-1,2-diamine, possesses two adjacent amino groups with differing reactivity—one tertiary and one primary. This ortho-diamine arrangement is a classic building block for the formation of various heterocyclic and macrocyclic structures.

The general approach involves the condensation of the diamine intermediate with bifunctional electrophiles. For example, reaction with dicarbonyl compounds such as α-diketones, β-diketones, or dicarboxylic acid derivatives (e.g., diesters or diacyl chlorides) can lead to the formation of seven-membered rings (diazepines) or other heterocyclic systems.

These heterocycles can then serve as foundational units within a larger macrocyclic framework. The development of macrocyclic ligands is a significant area of research, particularly for targeting challenging biological molecules like proteins with large or featureless binding sites. diva-portal.org The synthesis of such complex structures relies on the strategic functionalization of versatile intermediates, and the diamine derived from this compound represents a valuable precursor for this purpose. For instance, macrocyclic structures containing sulfonamide moieties have been synthesized from related building blocks. researchgate.net

Functionalization via the Chloro-Substituent for Carbon-Carbon and Carbon-Heteroatom Coupling

The chloro-substituent on the aromatic ring of this compound provides an additional, orthogonal site for synthetic modification. This position is amenable to a wide array of transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium catalysts are exceptionally effective for activating aryl chlorides for cross-coupling reactions. nih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck) and subsequent reductive elimination to yield the final product and regenerate the catalyst. youtube.com These methods have been widely applied in the synthesis of pharmaceuticals, natural products, and organic materials. nih.govnih.gov

Key palladium-catalyzed reactions applicable to this compound include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is one of the most versatile methods for creating biaryl structures.

Heck Coupling: Reaction with an alkene to form a substituted alkene, creating a new C-C bond.

Sonogashira Coupling: Reaction with a terminal alkyne, typically co-catalyzed with copper, to form a new C-C bond, yielding an arylated alkyne.

Buchwald-Hartwig Amination: Reaction with a primary or secondary amine to form a new C-N bond, providing access to more complex aniline (B41778) derivatives. beilstein-journals.org

These reactions can be conducted under relatively mild conditions and tolerate a broad range of functional groups, making them highly valuable for the late-stage functionalization of complex molecules. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Reagents
Suzuki CouplingAr'-B(OH)₂C-C (Aryl-Aryl)Pd(PPh₃)₄ or Pd(OAc)₂, phosphine (B1218219) ligand, base (e.g., Na₂CO₃, K₃PO₄)
Heck CouplingAlkene (H₂C=CHR)C-C (Aryl-Vinyl)Pd(OAc)₂, phosphine ligand, base (e.g., Et₃N)
Sonogashira CouplingAlkyne (R-C≡CH)C-C (Aryl-Alkynyl)Pd(PPh₃)₄, CuI, base (e.g., Et₃N)
Buchwald-Hartwig AminationAmine (R₂NH)C-N (Aryl-Amino)Pd₂(dba)₃ or Pd(OAc)₂, phosphine ligand (e.g., Xantphos, BINAP), strong base (e.g., NaOtBu)

Copper-Catalyzed and Nickel-Catalyzed Coupling Methodologies

While palladium catalysis is highly developed, there is growing interest in using more earth-abundant and cost-effective metals like copper and nickel for cross-coupling reactions. researchgate.net These metals offer complementary reactivity and are often effective for specific types of transformations where palladium may be less efficient.

Copper-Catalyzed Reactions: Copper-based systems, often referred to as Ullmann-type reactions, are particularly well-suited for forming carbon-heteroatom bonds (C-N, C-O, C-S). Modern protocols utilize ligands to facilitate the reaction under milder conditions than traditional Ullmann chemistry. Copper catalysis can be used to couple aryl chlorides with amines, alcohols, and thiols. nih.gov Recent advancements have also demonstrated copper's utility in C-N cross-coupling of nitroarenes with aryl boronic acids, showcasing its role in both deoxygenation and bond formation. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as powerful alternatives to palladium, especially for the activation of less reactive aryl chlorides. nih.gov Nickel-based systems, often employing bidentate phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), can effectively catalyze Suzuki, Buchwald-Hartwig, and other cross-coupling reactions. nih.govresearchgate.net They have proven particularly useful for coupling challenging substrates, including bulky primary amines, and for enabling reactions at room temperature. researchgate.net

The development of both copper and nickel methodologies provides a broader toolbox for the synthetic chemist, allowing for greater flexibility in synthetic design and access to a wider range of functionalized derivatives of this compound.

Preparation of Advanced Intermediates for Complex Organic Synthesis

The dual reactivity of this compound, stemming from its distinct nitro and chloro functional groups, makes it a valuable starting material for the preparation of advanced intermediates in multistep organic synthesis. google.com By strategically manipulating these two sites, chemists can construct complex molecular scaffolds suitable for applications in pharmaceuticals, agrochemicals, and materials science. google.comgoogleapis.com

The synthetic utility can be realized through several pathways:

Sequential Functionalization: One functional group can be transformed while the other is preserved for a later step. For example, a palladium-catalyzed Suzuki or Sonogashira reaction can be performed at the chloro-position to introduce a new carbon-based substituent. nih.gov The nitro group, which is stable under these conditions, can then be reduced to an amine in a subsequent step. chemicalbook.com The resulting diamine can then undergo cyclization or condensation to form a complex heterocyclic core, as seen in the synthesis of benzothiadiazine dioxides from related nitroaniline precursors. researchgate.net

Divergent Synthesis: The parent molecule can serve as a common precursor for a library of diverse compounds. The chloro-substituent can be coupled with a variety of boronic acids, amines, or alkynes, while the nitro group can be converted to an array of other nitrogen-containing functions (amine, azide, cyano). This divergent approach allows for the rapid generation of numerous analogs for structure-activity relationship (SAR) studies.

An example of an advanced intermediate that could be synthesized is a substituted benzimidazole. This could be achieved by first performing a Buchwald-Hartwig amination at the chloro-position to install a new N-aryl group. nih.gov Subsequent reduction of the nitro group would yield a triamine derivative, which could then be cyclized with an aldehyde or carboxylic acid to furnish a highly substituted benzimidazole, a privileged scaffold in medicinal chemistry.

Through the controlled and selective application of modern synthetic methods, this compound acts as a versatile building block, enabling the efficient construction of advanced intermediates tailored for complex target molecules.

Incorporation into Polymeric Structures and Organic Frameworks as Building Blocks

The fundamental structure of this compound, featuring a reactive chloro group and a polarized nitroaniline core, makes it and its analogs valuable building blocks for the synthesis of functional polymers and advanced organic frameworks. The electron-donating dimethylamino group and the electron-withdrawing nitro group create a system ripe for modification and polymerization, leading to materials with tailored properties.

Research into related structures demonstrates the viability of incorporating such nitroaniline derivatives into polymer backbones. For instance, N-(4-chloro-2-nitro-phenyl)maleimide (CNPM), an analog, has been successfully synthesized and copolymerized with methyl methacrylate (B99206) (MMA) using a free-radical polymerization technique. researchgate.net This process, initiated by azobisisobutyronitrile (AIBN), yields copolymers whose characteristics are influenced by the monomer feed ratio, solvent, and reaction time. researchgate.net The characterization of these homo- and copolymers through spectral analysis confirms the integration of the nitroaniline moiety into the polymer chain. researchgate.net

Beyond direct polymerization, derivatives of nitroanilines are utilized to create hybrid materials with unique functionalities. N,N-dimethyl-4-nitroaniline, a closely related compound lacking the chloro and ortho-nitro substituents, has been embedded within poly-l-lactic acid (PLLA) polymer microfibers. researchgate.net These composite fibers exhibit significant piezoelectric properties, highlighting how the crystalline nature of the nitroaniline derivative can impart desirable characteristics to a polymer matrix. researchgate.net

In the realm of crystalline porous materials, the concept of using well-defined molecular units as building blocks is central to the design of Metal-Organic Frameworks (MOFs). While direct incorporation of this compound into MOFs is not extensively documented, the strategy of using complex organic and inorganic building blocks is well-established. nih.gov The functional groups on the aniline ring could be modified to act as ligands, coordinating with metal ions to form extended, porous networks. This approach allows for the creation of materials with high gas uptake capacity and other specialized functions. nih.gov

Table 1: Examples of Related Monomers in Polymer Synthesis

MonomerCo-monomerPolymerization MethodInitiatorResulting Polymer
N-(4-chloro-2-nitro-phenyl)maleimide (CNPM)Methyl methacrylate (MMA)Free radical polymerizationAIBNCopolymer of CNPM and MMA

Advanced Research Applications in Fundamental Chemical Sciences

Development of Novel Reagents and Auxiliaries in Asymmetric Synthesis

The quest for efficient and selective methods to control stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries are stereogenic units that are temporarily incorporated into a prochiral substrate to direct a chemical transformation to one of a pair of diastereomers. wikipedia.org While direct research on 4-chloro-N,N-dimethyl-2-nitroaniline as a chiral auxiliary or its precursor is not extensively documented, its structural features suggest a potential starting point for the design of novel chiral reagents.

The synthesis of chiral auxiliaries often begins with readily available, inexpensive chiral molecules from the "chiral pool". sigmaaldrich.com However, the development of new, synthetically derived auxiliaries is an active area of research. A molecule like this compound could, in principle, be chemically modified to incorporate a chiral element. For instance, the nitro group could be reduced to an amine, which could then be derivatized with a chiral moiety. Alternatively, the aromatic ring itself could be a platform for atropisomeric chirality, where rotation around a single bond is restricted.

Hypothetical Derivatization for Asymmetric Catalysis:

One can envision a synthetic pathway where the chloro group of this compound undergoes a nucleophilic aromatic substitution (SNAr) with a chiral amine or alcohol. The resulting molecule, now possessing a chiral center, could be further functionalized. The nitro and dimethylamino groups would electronically influence the reactivity and conformational preferences of the molecule, which are key factors in inducing asymmetry.

To illustrate the potential of such a derived catalyst, a hypothetical asymmetric Michael addition is considered. A chiral ligand derived from this compound could be used to coordinate with a metal center, creating a chiral environment for the reaction.

Table 1: Hypothetical Performance of a Chiral Ligand Derived from this compound in an Asymmetric Michael Addition

EntrySubstrateCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Cyclohexenone59295:590
2Chalcone58890:1085
3Nitro-olefin1075>99:192

This table presents hypothetical data to illustrate the potential application and is not based on published experimental results for a catalyst derived from this compound.

The development of such auxiliaries and reagents is a complex process requiring careful design and extensive experimental validation. The electronic properties imparted by the nitro and dimethylamino groups could be fine-tuned through further chemical modifications to optimize selectivity in various asymmetric transformations.

Role in Mechanistic Studies of Chemical Reactivity and Selectivity

The study of reaction mechanisms provides the fundamental understanding necessary to control and improve chemical transformations. Substituted aromatic compounds are often used as model systems to probe the intricacies of reaction pathways. This compound is an excellent candidate for mechanistic studies, particularly for nucleophilic aromatic substitution (SNAr) reactions, due to the presence of both an electron-withdrawing group (nitro) and an electron-donating group (dimethylamino), along with a leaving group (chloro).

The SNAr reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pub The rate of this reaction is highly dependent on the nature of the substituents on the aromatic ring. Electron-withdrawing groups, especially those ortho and para to the leaving group, stabilize the negatively charged Meisenheimer complex, thereby accelerating the reaction. youtube.com

Probing Electronic Effects on Reactivity:

By studying the kinetics of the reaction of this compound with various nucleophiles, one can gain quantitative insights into the electronic effects of the substituents. The strong electron-withdrawing nitro group at the ortho position is expected to significantly activate the ring towards nucleophilic attack. Conversely, the electron-donating dimethylamino group, while para to the leaving group, is ortho to the nitro group, creating a push-pull electronic system that can influence the stability of the intermediate and the transition states.

Kinetic isotope effect (KIE) studies could also be employed to determine whether a reaction is stepwise or concerted. nih.gov By comparing the reaction rates of isotopically labeled and unlabeled this compound, the nature of the rate-determining step can be elucidated.

Table 2: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

NucleophileSolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)Activation Energy (Ea, kJ/mol)
PiperidineMethanol251.2 x 10⁻³55
Sodium MethoxideMethanol255.8 x 10⁻²48
ThiophenolDMF253.4 x 10⁻⁴62

This table presents hypothetical kinetic data to illustrate the compound's potential use in mechanistic studies and is not based on published experimental results.

Furthermore, the regioselectivity of reactions with this compound can provide valuable mechanistic information. While the chloro group is the most likely leaving group in an SNAr reaction, the presence of other substituents could potentially lead to side reactions or rearrangements, offering a more complex and informative mechanistic puzzle. Theoretical calculations, such as Density Functional Theory (DFT), could complement experimental studies to model the reaction pathway and the structures of intermediates and transition states. nih.gov

Future Research Directions and Emerging Opportunities for 4 Chloro N,n Dimethyl 2 Nitroaniline Chemistry

Unexplored Reactivity Pathways and New Chemical Transformations

The known reactions of 4-chloro-N,N-dimethyl-2-nitroaniline primarily involve the transformation of its functional groups, such as the reduction of the nitro group to an amine and nucleophilic substitution of the chlorine atom. However, a vast landscape of its reactivity remains unexplored. Future research could focus on leveraging the interplay of its substituents to uncover novel transformations.

Key areas for investigation include:

Transition-Metal-Catalyzed Cross-Coupling: The chloro substituent offers a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Exploring these reactions would enable the synthesis of a diverse library of derivatives with extended conjugation and novel electronic properties.

C-H Functionalization: The aromatic ring possesses several C-H bonds that could be targets for direct functionalization, offering a more atom-economical approach to derivatization than traditional methods.

Reactivity of the Dimethylamino Group: While the amino group itself is a key functional handle, the reactivity of the N-methyl groups, such as through oxidation or functionalization, is an area yet to be explored.

Cycloaddition Reactions: The electron-withdrawing nature of the nitro group could be exploited to activate the aromatic ring for participation in unique cycloaddition reactions, leading to complex polycyclic structures.

Proposed TransformationPotential Reagents/ConditionsExpected Outcome
Suzuki CouplingPd catalyst, boronic acidsBiaryl derivatives
Buchwald-Hartwig AminationPd or Cu catalyst, aminesDi- or tri-amino derivatives
Direct ArylationPd catalyst, aryl halidesC-H functionalized products
Nitro Group ReductionCatalytic hydrogenation (e.g., Pd/C)Substituted phenylenediamines

Development of Advanced Analytical and Spectroscopic Probes for In Situ Studies

The distinct electronic and spectroscopic properties of this compound, arising from its substituted aromatic system, make it a candidate for development into specialized molecular probes. There is an opportunity to design and synthesize derivatives that can be used for in situ monitoring of chemical and biological processes.

Future work could focus on:

Fluorogenic Probes: Modification of the aniline (B41778) structure to create compounds that become fluorescent upon reaction with a specific analyte.

Mechanistic Probes: Similar to how N-cyclopropylanilines have been used to probe single-electron transfer (SET) mechanisms in nitrosation reactions, derivatives of this compound could be designed to investigate other complex reaction mechanisms.

In Situ Reaction Monitoring: Utilizing techniques like Raman spectroscopy or advanced mass spectrometry methods (e.g., LC-MS) to monitor the transformation of this compound in real-time, providing valuable kinetic and mechanistic data.

Computational Insights into Complex Reaction Pathways

Computational chemistry offers powerful tools to elucidate reaction mechanisms, predict reactivity, and guide experimental design. Applying these methods to this compound can provide a deeper understanding of its chemical behavior and unlock new synthetic possibilities.

Promising computational research avenues include:

DFT Modeling of Reaction Mechanisms: Using Density Functional Theory (DFT) to map the potential energy surfaces for known and proposed reactions, such as nucleophilic aromatic substitution or the reduction of the nitro group. This can help identify transition states, calculate activation energies, and rationalize product distributions.

Predicting Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives and to understand the electronic transitions responsible for its color.

Elucidating Structure-Property Relationships: Computationally screening virtual libraries of derivatives to predict properties relevant to materials science, such as non-linear optical activity, and to identify promising synthetic targets.

Sustainable Synthetic Methodologies for Derivatives

Traditional syntheses of nitroaromatic compounds often rely on harsh reagents like concentrated nitric and sulfuric acids. Developing more environmentally benign and sustainable methods for the synthesis and derivatization of this compound is a critical future direction.

Areas for improvement include:

Greener Nitration and Chlorination: Investigating milder and more selective reagents and catalysts for the introduction of nitro and chloro groups onto the N,N-dimethylaniline scaffold.

Flow Chemistry: Implementing continuous flow processes for hazardous reactions like nitration to improve safety, control, and scalability.

Biocatalysis: Exploring enzymatic or microbial pathways for the synthesis and transformation of this compound and its derivatives, inspired by the biodegradation pathways of related compounds like 2-chloro-4-nitroaniline.

Catalyst Recycling: Employing heterogeneous catalysts that can be easily recovered and reused, reducing waste and cost.

Synthetic StepConventional MethodProposed Sustainable Alternative
NitrationConc. HNO₃ / H₂SO₄Solid acid catalysts, flow reactors
ChlorinationCl₂ gas, Lewis acidN-Chlorosuccinimide, photochemistry
ReductionMetal hydrides, SnCl₂Catalytic transfer hydrogenation

Exploration of Novel Physical Organic Chemistry Phenomena and Structure-Reactivity Correlations

The multifunctionality of this compound provides an excellent platform for fundamental studies in physical organic chemistry. A systematic investigation of how its electronic structure influences its reactivity can lead to a deeper understanding of structure-reactivity relationships in polysubstituted aromatic systems.

Key research topics include:

Kinetic Studies: Performing detailed kinetic analyses of its reactions to quantify the electronic and steric effects of the substituents.

Hammett Analysis: Correlating reaction rates of a series of related derivatives with electronic substituent parameters (e.g., Hammett σ values) to build quantitative structure-reactivity relationships (QSRRs).

Solvent Effects: Investigating the influence of solvent polarity and hydrogen-bonding ability on reaction rates and mechanisms.

Photochemistry: Exploring the excited-state properties and photochemical reactivity of the molecule, given the presence of the nitroaromatic chromophore which can undergo various light-induced transformations.

Potential as a Modular Component in Advanced Materials Discovery and Engineering

The inherent electronic asymmetry of this compound, featuring both strong electron-donating and electron-withdrawing groups, makes it a promising building block for advanced functional materials. Related N,N-dimethyl-4-nitroaniline derivatives have been studied as model compounds for non-linear optical (NLO) organic materials.

Emerging opportunities in materials science include:

Non-Linear Optical (NLO) Materials: Synthesizing and evaluating derivatives for second- and third-order NLO properties, which are crucial for applications in optoelectronics and photonics.

Functional Dyes and Pigments: Using the molecule as a scaffold to create novel chromophores with tailored absorption spectra, and improved stability for applications in sensing, imaging, and organic electronics.

Polymer and MOF Synthesis: Incorporating the molecule as a functional monomer into polymers or as a ligand in metal-organic frameworks (MOFs). The specific functional groups could be used to tune the electronic, optical, or porous properties of the resulting materials.

Material ClassPotential ApplicationKey Molecular Feature
Non-Linear Optical (NLO) CrystalsFrequency doubling, optical switchingPush-pull electronic system
Functional PolymersSensors, electrochromic devicesRedox-active aniline and nitro groups
Metal-Organic Frameworks (MOFs)Gas storage, catalysisCoordinating sites (nitro/amino groups)

Q & A

Q. What are the recommended synthetic routes for 4-chloro-N,N-dimethyl-2-nitroaniline, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nitration of N,N-dimethyl-4-chloroaniline or nucleophilic substitution of 4-chloro-2-nitroaniline with dimethylamine. For substitution reactions, sodium hydroxide or other strong bases are effective under reflux conditions . Palladium catalysts (e.g., Pd/C) in hydrogenation reactions can reduce nitro intermediates while preserving the dimethylamino group . Optimization involves controlling temperature (80–100°C for nitration) and catalyst loading (5–10% w/w for Pd/C). Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :
  • NMR : 1H NMR reveals aromatic protons (δ 7.2–8.0 ppm), dimethylamino singlet (δ ~3.0 ppm), and nitro group deshielding effects. 13C NMR identifies quaternary carbons adjacent to nitro and chlorine .
  • IR : Key peaks include aromatic C-Cl (~750 cm⁻¹) and nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]+ at m/z 215.04 confirms molecular weight. High-resolution MS (HRMS) validates the empirical formula .

Q. What are the key considerations in designing a purification protocol for this compound post-synthesis?

  • Methodological Answer : Use silica gel column chromatography with a hexane/ethyl acetate gradient (3:1 to 1:1) to separate polar impurities. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Recrystallization from ethanol/water mixtures improves crystalline yield .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Hybrid functionals like B3LYP (incorporating exact exchange) are recommended for modeling electron distribution . Compute HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, making the aromatic ring susceptible to nucleophilic attack. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate charge-transfer transitions .

Q. What mechanisms explain the regioselectivity observed in nucleophilic substitution reactions involving the chlorine atom?

  • Methodological Answer : The nitro group directs nucleophilic substitution to the para position (relative to itself) due to its strong electron-withdrawing effect. Steric hindrance from the N,N-dimethyl group further limits reactivity at adjacent positions. For example, hydroxide substitution under basic conditions yields 2-nitro-N,N-dimethyl-4-hydroxyaniline . Kinetic studies (e.g., Hammett plots) can quantify substituent effects on reaction rates.

Q. How should researchers address contradictions in reported spectroscopic data or reaction yields for derivatives?

  • Methodological Answer :
  • Reproducibility : Standardize reaction conditions (solvent, temperature, catalyst) and purity protocols.
  • Analytical Cross-Validation : Use orthogonal techniques (e.g., NMR, HRMS, X-ray crystallography) to confirm structures .
  • Data Reconciliation : Compare with peer-reviewed studies (e.g., substituent effects in nitroanilines ).

Q. How does the N,N-dimethyl group influence photostability and degradation pathways under varying pH conditions?

  • Methodological Answer : The electron-donating dimethylamino group destabilizes the nitro moiety under UV light, accelerating degradation. Conduct accelerated aging studies with UV irradiation (254 nm) and analyze degradation products via HPLC-MS. Under acidic conditions (pH < 3), the dimethylamino group protonates, reducing electron donation and stabilizing the nitro group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N,N-dimethyl-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
4-chloro-N,N-dimethyl-2-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.